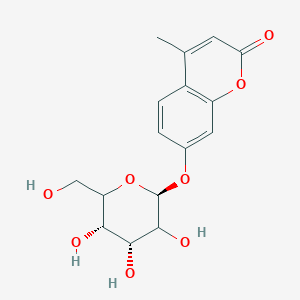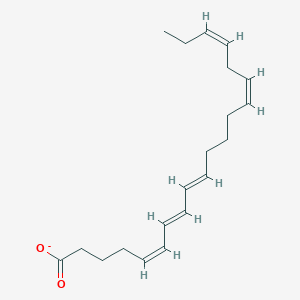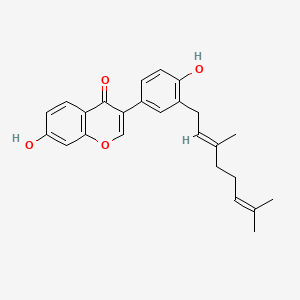
Corylifol A
概要
説明
Corylifol A is a plant flavonoid compound commonly found in the seeds of plants in the genus Psoralea . It has a chemical formula of C20H22O6 and a molecular weight of 358.39 g/mol . Corylifol A is a yellow amorphous crystalline solid . It has various pharmacological activities, including antioxidant, anti-inflammatory, antitumor, and antibacterial effects .
Molecular Structure Analysis
The molecular structure of Corylifol A is complex, with a molecular formula of C25H26O4 . The average mass is 390.471 Da and the monoisotopic mass is 390.183105 Da .Physical And Chemical Properties Analysis
Corylifol A has a density of 1.2±0.1 g/cm3, a boiling point of 609.3±55.0 °C at 760 mmHg, and a flash point of 208.8±25.0 °C . It has 4 H bond acceptors, 2 H bond donors, and 6 freely rotating bonds .科学的研究の応用
Myogenesis and Muscle Atrophy Alleviation
Corylifol A from Psoralea corylifolia L. has been found to enhance myogenesis and alleviate muscle atrophy . It shows the strongest transactivation of MyoD and increases the expression of myogenic markers, such as MyoD, myogenin, and myosin heavy chain (MHC) . Corylifol A also protects against dexamethasone-induced myotube loss by increasing the proportion of multinucleated MHC-expressing myotubes .
Suppression of Muscle Degradation
Corylifol A reduces the expression of muscle-specific ubiquitin-E3 ligases (MAFbx and MuRF1) and myostatin, while activating Akt . These dual effects of Corylifol A, inhibition of catabolic and activation of anabolic pathways, protect myotubes against dexamethasone damage .
Mitochondrial Energy Metabolism
Corylifol A primarily impacts mitochondrial energy metabolism by suppressing oxidative phosphorylation . This suggests that Corylifol A could have potential therapeutic applications for diseases associated with excessive bone resorption .
Anti-Inflammatory Properties
Psoralea corylifolia L., which contains Corylifol A, has been used in traditional Chinese medicine for the treatment of inflammatory diseases . This suggests that Corylifol A could have potential anti-inflammatory properties .
Antioxidant Properties
Corylifol A, as a component of Psoralea corylifolia L., has been found to have antioxidant properties . This suggests that Corylifol A could be used in the treatment of diseases caused by oxidative stress .
Anti-Tumor Properties
Corylifol A, as a component of Psoralea corylifolia L., has been found to have anti-tumor properties . This suggests that Corylifol A could be used in the treatment of various types of cancer .
作用機序
Corylifol A has been shown to have a strong transactivation of MyoD and increased expression of myogenic markers, such as MyoD, myogenin, and myosin heavy chain (MHC) . It also increases the number of multinucleated and MHC-expressing myotubes . Corylifol A reduces the expression of muscle-specific ubiquitin-E3 ligases (MAFbx and MuRF1) and myostatin, while activating Akt .
Safety and Hazards
特性
IUPAC Name |
3-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-7-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O4/c1-16(2)5-4-6-17(3)7-8-19-13-18(9-12-23(19)27)22-15-29-24-14-20(26)10-11-21(24)25(22)28/h5,7,9-15,26-27H,4,6,8H2,1-3H3/b17-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHUUXLHDOUMKM-REZTVBANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401345950 | |
| Record name | Corylifol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Corylifol A | |
CAS RN |
775351-88-7 | |
| Record name | Corylifol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Corylifol A interact with its targets to exert its biological effects?
A: Corylifol A has been shown to interact with a variety of molecular targets, influencing diverse cellular processes. For instance, CYA exhibits anti-inflammatory effects by inhibiting the IL-6-induced activation of STAT3, a transcription factor involved in inflammatory responses . Additionally, CYA can inhibit the production of nitric oxide (NO) in lipopolysaccharide-activated macrophages, further contributing to its anti-inflammatory properties .
Q2: What is the role of Corylifol A in muscle atrophy?
A: Studies have shown that Corylifol A can alleviate muscle atrophy through several mechanisms. In dexamethasone-induced muscle atrophy, CYA enhances muscle strength and mass, potentially by suppressing inflammatory cytokines like interleukin-6 and tumor necrosis factor-α . This suppression is achieved by downregulating the phosphorylation of nuclear factor-κB, a key regulator of inflammation. Furthermore, CYA can reduce the expression of muscle atrophic factors such as myostatin, atrogin-1, and muscle RING finger-1, further contributing to its protective effects against muscle wasting .
Q3: How does Corylifol A impact bone health?
A: Corylifol A has demonstrated promising bone-protective effects, particularly in the context of ovariectomy-induced bone loss, a model mimicking postmenopausal osteoporosis. While specific mechanisms are still being elucidated, research suggests CYA might act by suppressing osteoclastogenesis, the process of bone-resorbing osteoclast formation . Further research is necessary to fully understand the molecular intricacies of CYA's impact on bone metabolism.
Q4: Does Corylifol A affect mitochondrial function?
A: Yes, studies indicate that Corylifol A can positively influence mitochondrial function. In models of muscle atrophy, CYA has been shown to enhance mitochondrial biogenesis and improve mitochondrial quality control . It achieves this by upregulating the expression of mitochondrial dynamic factors, such as optic atrophy-1, mitofusin-1/2, fission, mitochondrial 1, and dynamin 1-like, through the AMP-activated protein kinase–peroxisome proliferator-activated receptor gamma coactivator 1-alpha signaling pathway. Moreover, CYA can enhance mitochondrial quality by promoting mitophagy, the selective degradation of damaged mitochondria, by upregulating the expression of mitophagy factors like p62, parkin, PTEN-induced kinase-1, and BCL2-interacting protein-3 .
Q5: What is the molecular formula and weight of Corylifol A?
A5: Corylifol A is characterized by the molecular formula C20H22O4 and a molecular weight of 326.39 g/mol.
Q6: What spectroscopic data are available for the structural elucidation of Corylifol A?
A: The structure of Corylifol A has been elucidated using a range of spectroscopic techniques, including 1H-NMR, 13C-NMR, and mass spectrometry (MS) . These techniques provide detailed information about the compound's structure, including the connectivity and arrangement of atoms, which are crucial for understanding its interactions with biological targets.
Q7: What analytical methods are commonly employed for the quantification of Corylifol A?
A: Several analytical techniques are commonly employed for the quantification of Corylifol A in various matrices. High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) is widely used for its ability to separate and quantify CYA in complex mixtures, such as plant extracts and biological samples . The coupling of HPLC with mass spectrometry (MS) further enhances the sensitivity and selectivity of analysis, enabling the identification and quantification of CYA even at trace levels . Ultra-high performance liquid chromatography (UPLC), a more advanced form of HPLC offering improved speed and resolution, has also been utilized for the analysis of CYA, particularly in pharmacokinetic studies .
Q8: What is known about the pharmacokinetics of Corylifol A?
A: Research suggests that Corylifol A exhibits relatively poor bioavailability, which may be attributed to its extensive metabolism . Studies have demonstrated that CYA undergoes significant metabolism in the liver, primarily via oxidation and glucuronidation pathways.
Q9: Which enzymes are involved in the metabolism of Corylifol A?
A: Studies have identified several enzymes involved in CYA metabolism, including cytochromes P450 (CYPs) and UDP-glucuronosyltransferases (UGTs) . Specifically, CYP1A1, CYP2C8, and CYP2C19 are the main CYPs contributing to CYA oxidation, while UGT1A1, UGT1A7, UGT1A8, and UGT1A9 play key roles in its glucuronidation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



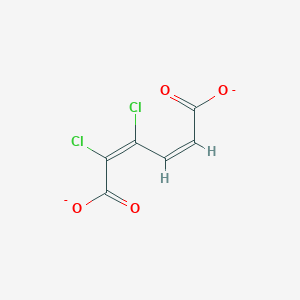

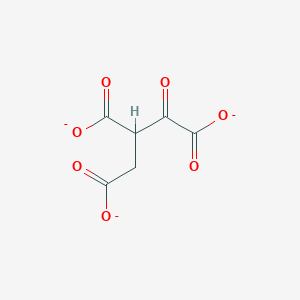
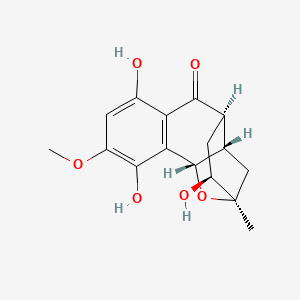
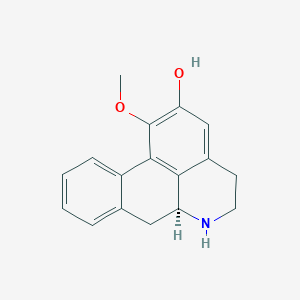
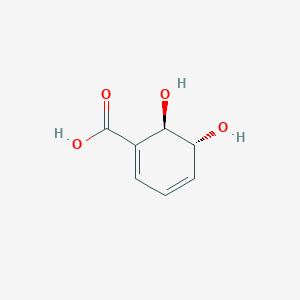
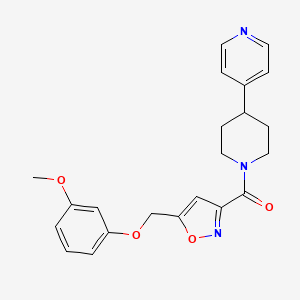
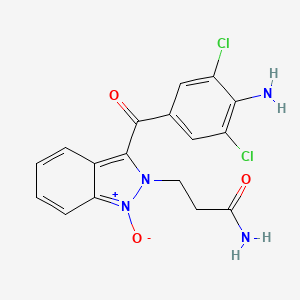
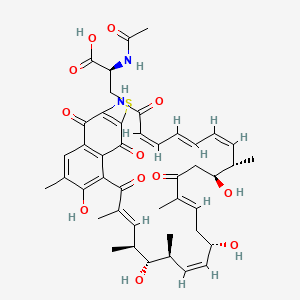
![(3S,3'S,4'R,5'S)-5'-(2-hydroxyethyl)-5-iodo-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1262829.png)
![2-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol](/img/structure/B1262831.png)
